(S)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride
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Overview
Description
(S)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride is a chiral amine compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a pyridin-2-ylmethyl group, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and (S)-pyrrolidine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an appropriate precursor.
Introduction of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a pyridin-2-ylmethyl halide under basic conditions.
Purification: The product is purified through recrystallization or chromatography.
Formation of the Trihydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the trihydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.
Major Products
Oxidation Products: Pyridine N-oxides.
Reduction Products: Piperidine derivatives.
Substitution Products: Halogenated pyridine derivatives.
Scientific Research Applications
(S)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as a building block for the construction of complex organic molecules.
Biological Studies: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways by binding to neurotransmitter receptors or inhibiting enzyme activity, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
®-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride: The enantiomer of the compound, which may exhibit different biological activities.
1-(pyridin-2-ylmethyl)pyrrolidin-3-amine: The non-chiral version, lacking the specific stereochemistry.
Pyrrolidine derivatives: Compounds with similar pyrrolidine structures but different substituents.
Uniqueness
(S)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomer and other similar compounds
Properties
IUPAC Name |
(3S)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.3ClH/c11-9-4-6-13(7-9)8-10-3-1-2-5-12-10;;;/h1-3,5,9H,4,6-8,11H2;3*1H/t9-;;;/m0.../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTFEPOWHLGYNB-DXYFNVQQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=CC=N2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)CC2=CC=CC=N2.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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